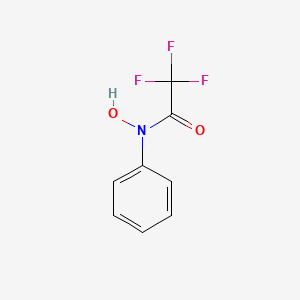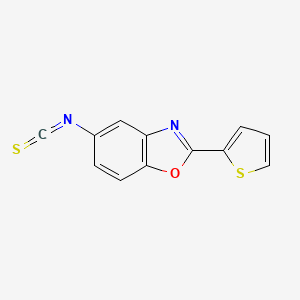![molecular formula C9H18INO2 B14670299 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide CAS No. 37147-81-2](/img/structure/B14670299.png)
1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C9H18NO2I. This compound is known for its unique structure, which includes a pyrrolidinium ring substituted with an acetyloxyethyl group and a methyl group. It is often used in various chemical and biological applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide typically involves the quaternization of 1-methylpyrrolidine with 2-chloroethyl acetate, followed by the substitution of the chloride ion with iodide. The reaction conditions usually require a solvent such as acetonitrile and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Hydrolysis: The major product of hydrolysis is 1-[2-hydroxyethyl]-1-methylpyrrolidin-1-ium iodide.
科学的研究の応用
1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of ion channels and membrane transport due to its ionic nature.
Industry: The compound is used in the formulation of ionic liquids, which are solvents with unique properties such as low volatility and high thermal stability.
作用機序
The mechanism by which 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide exerts its effects is primarily through its ionic interactions. The positively charged pyrrolidinium ion can interact with negatively charged species, facilitating various chemical reactions. In biological systems, it can interact with cell membranes and proteins, affecting their function and activity.
類似化合物との比較
1-Ethyl-3-methylimidazolium iodide: Another quaternary ammonium compound with similar ionic properties.
Tetramethylammonium iodide: A simpler quaternary ammonium salt used in similar applications.
1-Butyl-3-methylimidazolium iodide: An ionic liquid with a longer alkyl chain, offering different solubility and thermal properties.
Uniqueness: 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide is unique due to its acetyloxyethyl group, which provides additional reactivity and potential for derivatization. This makes it a versatile compound in both chemical synthesis and biological research.
特性
CAS番号 |
37147-81-2 |
|---|---|
分子式 |
C9H18INO2 |
分子量 |
299.15 g/mol |
IUPAC名 |
2-(1-methylpyrrolidin-1-ium-1-yl)ethyl acetate;iodide |
InChI |
InChI=1S/C9H18NO2.HI/c1-9(11)12-8-7-10(2)5-3-4-6-10;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
HGUZAZPNVZUUHX-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OCC[N+]1(CCCC1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


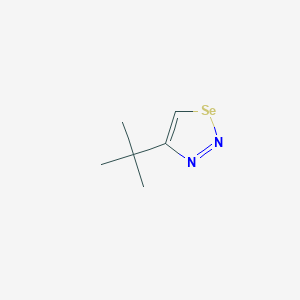
![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)
![Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt](/img/structure/B14670238.png)

![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)

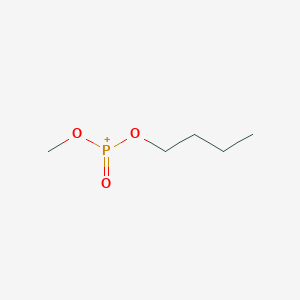
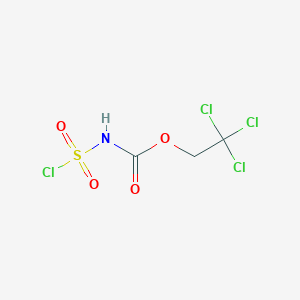
![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
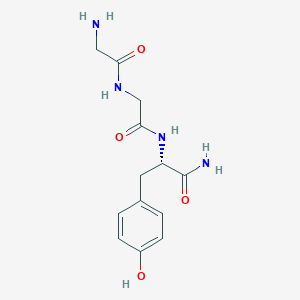
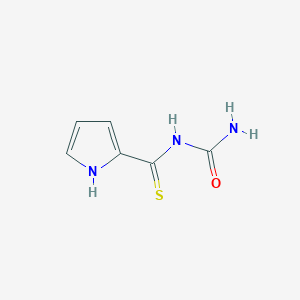
![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)
